
1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Biological Activity
1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid, commonly referred to as Boc-4-(3-chlorophenyl)piperidine-4-carboxylic acid, is a synthetic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H22ClNO4
- Molecular Weight : 339.81 g/mol
- CAS Number : 1001124-90-8
The compound features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a chlorophenyl moiety, which contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing the free amine to participate in further reactions. This feature is crucial for the synthesis of enzyme inhibitors and receptor ligands.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially modulating their activity through competitive inhibition or allosteric effects.
1. Anticancer Activity
Research has indicated that derivatives of piperidine, including Boc-protected compounds, exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Boc-4-(3-chlorophenyl)piperidine | MDA-MB-231 (TNBC) | 0.126 |
Control (5-Fluorouracil) | MDA-MB-231 | 11.73 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
2. Neuropharmacological Effects
Piperidine derivatives are also explored for their neuropharmacological activities. The presence of the chlorophenyl group may enhance binding affinity to neurotransmitter receptors, potentially leading to anxiolytic or analgesic effects.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that Boc-protected piperidine derivatives inhibited the growth of human breast cancer cells more effectively than traditional chemotherapeutics, suggesting their potential as novel anticancer agents .
- Molecular Docking Studies : Computational analyses have shown that the compound exhibits favorable binding interactions with target proteins involved in cancer progression, supporting its role as a candidate for drug development .
- Toxicological Assessments : Safety evaluations indicate that the compound has low acute toxicity levels in animal models, with no adverse effects observed at concentrations up to 2000 mg/kg .
Properties
IUPAC Name |
4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19,14(20)21)12-5-4-6-13(18)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKDJGMAAWEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662903 | |
Record name | 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001124-90-8 | |
Record name | 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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